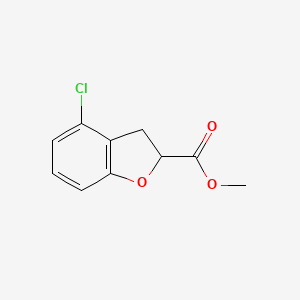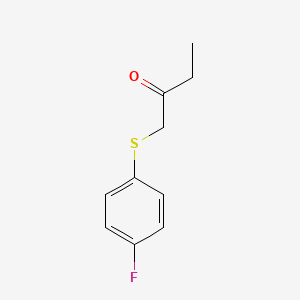![molecular formula C48H30O6 B13640812 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: is a complex organic compound with a unique structure characterized by multiple benzene rings and aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method involves the use of benzene derivatives and formylation reactions. The process may include:
Starting Materials: Benzene derivatives with appropriate substituents.
Formylation: Introduction of formyl groups (-CHO) using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Formation of the complex structure through coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would be optimized for cost-effectiveness and scalability, possibly using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, useful in bioconjugation techniques.
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Polymer Industry: Used in the synthesis of specialty polymers with unique properties.
Dye Industry:
作用机制
The mechanism of action of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde largely depends on its functional groups and the context of its use. For instance:
In Organic Reactions: The aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions.
In Bioconjugation: The aldehyde groups can form Schiff bases with primary amines, facilitating the attachment of biomolecules.
相似化合物的比较
1,3,5-Tris(p-formylphenyl)benzene: Similar structure with three formyl groups attached to a benzene ring.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Contains carboxylic acid groups instead of aldehyde groups.
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler structure with three benzene rings connected linearly.
Uniqueness:
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: stands out due to its multiple formyl groups and complex aromatic structure, making it highly versatile in various chemical reactions and applications.
属性
分子式 |
C48H30O6 |
|---|---|
分子量 |
702.7 g/mol |
IUPAC 名称 |
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C48H30O6/c49-25-31-13-32(26-50)17-43(16-31)37-1-7-40(8-2-37)46-22-47(41-9-3-38(4-10-41)44-18-33(27-51)14-34(19-44)28-52)24-48(23-46)42-11-5-39(6-12-42)45-20-35(29-53)15-36(21-45)30-54/h1-30H |
InChI 键 |
NGEOKPGYTQVEDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C=O)C=O)C6=CC=C(C=C6)C7=CC(=CC(=C7)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)

![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)




![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)




